REACTION_CXSMILES
|
C([C:3](=[C:9]([O:15][CH2:16][CH3:17])/[CH:10]=[CH:11]/[N:12](C)[CH3:13])[C:4]([O:6][CH2:7][CH3:8])=[O:5])#N.C(O)(=[O:20])C>>[CH2:16]([O:15][C:9]1[CH:10]=[CH:11][NH:12][C:13](=[O:20])[C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH3:17]
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Name
|
|
Quantity
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20 kg
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Type
|
reactant
|
Smiles
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C(#N)C(C(=O)OCC)=C(\C=C\N(C)C)OCC
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Name
|
|
Quantity
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126 L
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Type
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reactant
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mass was cooled to 55° C.
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Type
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CUSTOM
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Details
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acetic acid was removed by vacuum distillation at 65-75° C
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Type
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DISTILLATION
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Details
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After distillation
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Type
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TEMPERATURE
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Details
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the mixture was cooled to room temperature
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Type
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ADDITION
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Details
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water (3 L) was added
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Type
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ADDITION
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Details
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The pH of the mixture was adjusted to 8 by addition of 100 L of a 30% sodium carbonate solution
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Type
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FILTRATION
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Details
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The solids were filtered off
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Type
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WASH
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Details
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washed with 10 L of water
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Type
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EXTRACTION
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Details
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The combined aqueous layers were extracted three times with DCM (100 L)
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Type
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WASH
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Details
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The combined DCM layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated to dryness
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Type
|
ADDITION
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Details
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Ethyl acetate was added to the concentrate
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Type
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TEMPERATURE
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Details
|
The mixture was heated to 40° C.
|
Type
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TEMPERATURE
|
Details
|
cooled to 25° C
|
Type
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FILTRATION
|
Details
|
The solids were filtered off
|
Type
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WASH
|
Details
|
washed with petroleum ether
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Type
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CUSTOM
|
Details
|
dried at room temperature for 12 hrs
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Duration
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12 h
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C(NC=C1)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.3 kg | |
YIELD: PERCENTYIELD | 58.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |